(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine

Medicinal chemistry Spinal muscular atrophy DcpS inhibition

(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine (CAS 1152538-59-4, free base) is a 1,4-disubstituted piperidine derivative bearing a 2,6-dichlorobenzyl moiety at the N-1 position and a primary aminomethyl group at the C-4 position of the piperidine ring. Its molecular formula is C13H18Cl2N2 (MW 273.20 g/mol), with a computed XLogP3-AA of 2.8, a single hydrogen bond donor (primary amine), two hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area of 29.3 Ų.

Molecular Formula C13H18Cl2N2
Molecular Weight 273.20 g/mol
Cat. No. B12108746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine
Molecular FormulaC13H18Cl2N2
Molecular Weight273.20 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)CC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C13H18Cl2N2/c14-12-2-1-3-13(15)11(12)9-17-6-4-10(8-16)5-7-17/h1-3,10H,4-9,16H2
InChIKeyMTNXMXJFFQIXMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine: Procurement-Relevant Physicochemical and Structural Profile


(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine (CAS 1152538-59-4, free base) is a 1,4-disubstituted piperidine derivative bearing a 2,6-dichlorobenzyl moiety at the N-1 position and a primary aminomethyl group at the C-4 position of the piperidine ring [1]. Its molecular formula is C13H18Cl2N2 (MW 273.20 g/mol), with a computed XLogP3-AA of 2.8, a single hydrogen bond donor (primary amine), two hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area of 29.3 Ų [1]. The 2,6-dichloro substitution pattern on the benzyl ring confers distinct steric and electronic properties that influence both its reactivity as a synthetic intermediate and its potential engagement with biological targets [1]. The hydrochloride salt form (CAS 1261233-68-4, MW 309.66 g/mol) is the most commonly procured research-grade material, offered by multiple vendors at purities ranging from 95% to 98% .

Why (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine Cannot Be Substituted by Generic Piperidine Analogs


Generic substitution among piperidine analogs is precluded by three structural determinants that directly govern synthetic utility and biological performance. First, the regioisomeric position of the aminomethyl group (4-position vs. 3-position or 2-position of the piperidine ring) determines the geometry of downstream derivatization—only the 4-aminomethyl isomer provides the correct spatial orientation for constructing the ether linkage in advanced intermediates such as RG3039 [1][2]. Second, the 2,6-dichloro substitution pattern on the benzyl ring is not interchangeable with 2,4-, 3,4-, or 3,5-dichloro isomers, as the ortho,ortho'-disubstitution creates a unique steric environment and electronic profile that influences both nucleophilic substitution kinetics and receptor-binding pharmacophore geometry [1]. Third, the free primary amine distinguishes this compound from N-protected (Boc, Cbz) or N-alkylated analogs, providing a versatile handle for amide coupling, reductive amination, or urea formation without requiring deprotection steps [1]. These features collectively render generic piperidine building blocks inadequate surrogates.

(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Identity as the Critical Intermediate for the DcpS Inhibitor RG3039

The 4-aminomethyl regioisomer is the essential synthetic precursor for RG3039 (5-((1-(2,6-dichlorobenzyl)piperidin-4-yl)methoxy)quinazoline-2,4-diamine), a brain-penetrant DcpS inhibitor that entered clinical development for spinal muscular atrophy. RG3039 exhibits an IC50 of 3.4 nM against mouse DcpS in vitro and an IC50 of 4.2 nM (IC90 40 nM) against human DcpS, achieving approximately 90% and approximately 80% inhibition of brain DcpS at 2 h and 72 h, respectively, following 3 mg/kg daily intraperitoneal administration in mice . The target compound provides the entire 1-(2,6-dichlorobenzyl)piperidin-4-yl scaffold; the 3-aminomethyl regioisomer (CAS 1432062-01-5) cannot form the same ether linkage geometry and is therefore not a viable precursor for this therapeutically validated chemotype [1].

Medicinal chemistry Spinal muscular atrophy DcpS inhibition Synthetic intermediate

Physicochemical Property Comparison: 4-Aminomethyl vs. 3-Aminomethyl Regioisomer

The 4-aminomethyl (target) and 3-aminomethyl regioisomers share the same molecular formula (C13H18Cl2N2 for the free base) and identical topological polar surface area (29.3 Ų for the HCl salt form), yet they are structurally distinct compounds with different InChIKeys: MTNXMXJFFQIXMZ-UHFFFAOYSA-N for the 4-isomer [1] versus MAQVSSSISMKPBO-UHFFFAOYSA-N for the 3-isomer [2]. The free base of the 4-isomer has a computed XLogP3-AA of 2.8, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds [1]. The 3-isomer HCl salt has two hydrogen bond donors (one from the protonated amine, one from the primary amine), two hydrogen bond acceptors, and three rotatable bonds [2]. These subtle differences in hydrogen bond donor count between salt and free base forms directly affect solubility, formulation behavior, and chromatographic retention time.

Physicochemical profiling Regioisomer comparison Drug-likeness Procurement specification

Free Base vs. Hydrochloride Salt: Differential Solubility and Handling Characteristics

The compound is procurable in two distinct forms: the free base (CAS 1152538-59-4, C13H18Cl2N2, MW 273.20) [1] and the hydrochloride salt (CAS 1261233-68-4, C13H19Cl3N2, MW 309.66) . The free base is a liquid or low-melting solid at ambient temperature (exact melting point not widely reported in public databases), whereas the HCl salt is a crystalline solid with defined long-term storage recommendations (cool, dry environment) . The HCl salt exhibits enhanced aqueous solubility due to ionization of the piperidine nitrogen, facilitating dissolution in aqueous reaction media. Vendor-specified minimum purities differ: 95% for the HCl salt from AKSci , 95%+ from Chemenu, and 98% (NLT) from MolCore under ISO certification . The free base is available at 95% purity from select vendors. For synthetic applications requiring anhydrous conditions or non-aqueous solvents (e.g., THF, DCM), the free base may be preferred to avoid hydrochloride-mediated side reactions.

Salt form selection Solubility Storage stability Procurement specification

Functional Group Differentiation: Primary Amine vs. Alcohol vs. Carbamate Analogs

The 4-aminomethyl group distinguishes this compound from closely related analogs bearing alternative functional groups at the 4-position. The primary amine enables a broader range of downstream transformations compared to the hydroxymethyl analog [1-(2,6-dichlorobenzyl)piperidin-4-yl]methanol (CAS 1289388-45-9, C13H17Cl2NO, MW 274.19), including amide coupling with carboxylic acids, reductive amination with aldehydes/ketones, urea formation with isocyanates, and sulfonamide synthesis with sulfonyl chlorides [1]. The alcohol analog is limited to esterification, etherification, and oxidation reactions. The Boc-protected analog tert-butyl (1-(2,6-dichlorobenzyl)piperidin-4-yl)carbamate requires an additional deprotection step (TFA or HCl) to liberate the free amine, adding one synthetic operation and typically reducing overall yield by 10–20% per step. Furthermore, the primary amine provides a hydrogen bond donor that can be exploited in fragment-based drug discovery for target engagement, whereas the alcohol and carbamate analogs lack this donor capability in the same geometric orientation.

Functional group reactivity Synthetic versatility Building block comparison Amine handle

Lipophilicity-Driven Differentiation for CNS Drug Design: XLogP3-AA Comparison

With a computed XLogP3-AA of 2.8 [1], the target compound occupies a lipophilicity range considered favorable for central nervous system (CNS) drug candidates, where optimal values typically fall between 2 and 4. This value is notably lower than that of the 2,6-dichlorobenzyl-substituted piperidine ring without the polar aminomethyl group (estimated XLogP >3.5), and higher than more polar analogs such as the 4-carboxylic acid or 4-sulfonamide derivatives. The moderate lipophilicity, combined with a low molecular weight (273.20 Da) and a single hydrogen bond donor, places the compound within Lipinski's rule-of-five boundaries (MW <500, XLogP <5, HBD ≤5, HBA ≤10) [1], indicating favorable drug-likeness for oral bioavailability should it be incorporated into a final active pharmaceutical ingredient. In contrast, the more lipophilic analogs (e.g., compounds lacking the primary amine) risk exceeding optimal CNS LogP ranges and may exhibit increased plasma protein binding and reduced free fraction.

CNS drug design Lipophilicity Blood-brain barrier Physicochemical optimization

Procurement-Driven Application Scenarios for (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine


Medicinal Chemistry: Synthesis of DcpS Inhibitors for Spinal Muscular Atrophy (SMA) Research

The compound serves as the exclusive 4-aminomethyl regioisomer required for constructing the RG3039 scaffold. Procurement of this specific regioisomer enables the synthesis of 5-((1-(2,6-dichlorobenzyl)piperidin-4-yl)methoxy)quinazoline-2,4-diamine and its analogs for structure-activity relationship (SAR) studies targeting the mRNA decapping scavenger enzyme DcpS, a validated therapeutic target in SMA. RG3039 achieves an IC50 of 3.4 nM against mouse DcpS and provides a >600% survival benefit in SMA mouse models . The 3-aminomethyl isomer is not a viable precursor for this chemotype, making regioisomeric authentication mandatory at the point of procurement [2].

Fragment-Based Drug Discovery: Primary Amine as a Versatile Synthetic Handle for Library Synthesis

The free primary amine at the 4-position enables rapid parallel library synthesis via amide coupling, reductive amination, sulfonamide formation, or urea linkage—without requiring deprotection steps needed for Boc- or Cbz-protected analogs [1]. The 2,6-dichlorobenzyl moiety provides a privileged hydrophobic scaffold with demonstrated affinity for sigma receptors and other CNS targets, as supported by structure-activity relationship studies on 1-aralkyl-4-benzylpiperidine derivatives (Costantino et al., J. Med. Chem. 2005, 48, 266–273) [1]. Procurement teams should specify the 4-aminomethyl regioisomer explicitly (CAS 1152538-59-4 for free base; CAS 1261233-68-4 for HCl salt) to ensure synthetic compatibility.

Chemical Biology: Probe Development Targeting Sigma Receptors or VAP-1

The compound's structural features—the 2,6-dichlorobenzyl hydrophobic moiety and the primary aminomethyl group—position it as a potential precursor for developing chemical probes targeting sigma-1/sigma-2 receptors or vascular adhesion protein-1 (VAP-1/SSAO). Class-level SAR evidence indicates that 1-aralkyl-4-substituted piperidines exhibit nanomolar sigma receptor binding affinity with sigma-2/sigma-1 selectivity ratios ranging from 0.1 to 9 depending on the aralkyl substituent [1]. The 4-aminomethyl group provides a conjugation handle for attaching fluorophores, biotin, or photoaffinity labels, enabling target engagement studies. The HCl salt form (CAS 1261233-68-4) is recommended for probe synthesis due to its enhanced stability during storage .

Process Chemistry: Kilogram-Scale Synthesis via Reductive Amination or Nucleophilic Substitution Routes

The compound is accessible via two principal synthetic routes: (i) nucleophilic substitution of 2,6-dichlorobenzyl chloride with 4-(aminomethyl)piperidine under basic conditions, or (ii) reductive amination of 2,6-dichlorobenzaldehyde with 4-(aminomethyl)piperidine using sodium triacetoxyborohydride or sodium cyanoborohydride. For process-scale procurement, the HCl salt (CAS 1261233-68-4) is preferred due to its crystalline nature, defined melting point, and vendor-specified purity of 95–98% . Quality control should include ¹H NMR confirmation of the 4-substitution pattern (diagnostic chemical shifts for the CH₂NH₂ protons) and HPLC purity verification.

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